molecular formula C11H17NO B13609343 1-Amino-3-(2,5-dimethylphenyl)propan-2-ol

1-Amino-3-(2,5-dimethylphenyl)propan-2-ol

Cat. No.: B13609343
M. Wt: 179.26 g/mol
InChI Key: UWVAWZQXNNHSIT-UHFFFAOYSA-N
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Description

1-Amino-3-(2,5-dimethylphenyl)propan-2-ol is an organic compound with the molecular formula C11H17NO It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group on a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(2,5-dimethylphenyl)propan-2-ol typically involves the reaction of 2,5-dimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(2,5-dimethylphenyl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1-Amino-3-(2,5-dimethylphenyl)propan-2-ol serves as a precursor in the synthesis of various pharmaceutical compounds. The applications in medicinal chemistry include:

  • Synthesis of Drug Candidates It can be used to synthesize novel compounds bearing 2,5-dimethylphenyl substituents, which may possess antimicrobial activity against Gram-positive and Gram-negative pathogens with novel or emerging resistance mechanisms .
  • Chiral Synthesis: The chiral nature of this compound enhances its utility in asymmetric synthesis, allowing for the creation of enantiomerically pure compounds with specific biological activities.

The biological activity of this compound is of considerable interest, with preliminary studies suggesting potential interactions with various biological targets. Key areas of study include:

  • Antimicrobial Research: Derivatives containing the 2,5-dimethylphenyl group have demonstrated antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses .
  • Anticancer Activity: Certain compounds with structural similarity have displayed antimitotic activity against tested human tumor cells, indicating potential applications in cancer research .

Mechanism of Action

The mechanism of action of 1-Amino-3-(2,5-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The amino group can form hydrogen bonds with target molecules, while the hydroxyl group can participate in additional interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-Amino-3-(2,5-dimethylphenyl)propan-2-ol is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The position of the methyl groups can affect the compound’s steric and electronic properties, leading to differences in its interactions with molecular targets .

Biological Activity

1-Amino-3-(2,5-dimethylphenyl)propan-2-ol, a chiral amino alcohol, has garnered attention due to its potential biological activities. This compound's structure includes both amino and hydroxyl functional groups, which enable interactions with various biological targets such as enzymes and receptors. Understanding its biological activity is crucial for potential therapeutic applications.

  • Molecular Formula : C12_{12}H17_{17}NO
  • Molecular Weight : 193.27 g/mol
  • Chirality : The compound exists in multiple enantiomeric forms, influencing its biological effects and interactions.

The mechanism of action of this compound involves:

  • Binding to Receptors : The amino and hydroxyl groups facilitate binding to specific receptors, potentially influencing signaling pathways.
  • Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity

Studies have shown that compounds with structural similarities to this compound possess antimicrobial properties. For instance, derivatives featuring the 2,5-dimethylphenyl scaffold have demonstrated effectiveness against drug-resistant strains of bacteria and fungi .

Antioxidant Properties

Research has indicated that the compound may exhibit antioxidant activities, which are vital for protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a role in pathophysiology .

Potential Therapeutic Applications

This compound is being explored for its potential use in drug development due to its ability to modulate biological pathways. Its chiral nature allows for applications in asymmetric synthesis, making it valuable in medicinal chemistry.

Study on Antimicrobial Activity

A recent study investigated various derivatives of the 2,5-dimethylphenyl scaffold for their antimicrobial efficacy. Results indicated that certain derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that structural modifications could enhance potency against resistant strains .

Synthesis and Characterization

Research focusing on the synthesis of this compound highlighted methods that ensure high enantiomeric purity. These methods are crucial for maintaining biological activity and optimizing therapeutic effects.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/PathwayReference
This compoundAntimicrobialMRSA
Aryloxyaminopropanol Derivativesβ-blockerCardiovascular system
Phenolic CompoundsAntioxidantVarious cellular models

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-amino-3-(2,5-dimethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-8-3-4-9(2)10(5-8)6-11(13)7-12/h3-5,11,13H,6-7,12H2,1-2H3

InChI Key

UWVAWZQXNNHSIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(CN)O

Origin of Product

United States

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